

# comparative analysis of porosity in polymers made from trivinylbenzene and divinylbenzene

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A Comparative Analysis of Porosity in Polymers from **Trivinylbenzene** and Divinylbenzene

The selection of crosslinking monomers is a critical determinant of the final porous architecture of synthetic polymers. Among the most common choices for creating robust, porous networks are divinylbenzene (DVB) and **trivinylbenzene** (TVB). This guide provides a comparative analysis of the porosity in polymers synthesized from these two monomers, offering insights for researchers, scientists, and drug development professionals. While extensive quantitative data is available for DVB-based polymers, the characterization of TVB-based polymers is less documented in publicly available literature, making a direct, comprehensive comparison challenging. This guide collates available experimental data and discusses the theoretical implications of the monomers' differing functionalities on the resulting polymer porosity.

# Introduction to Divinylbenzene and Trivinylbenzene in Porous Polymers

Divinylbenzene is a difunctional monomer, meaning it possesses two reactive vinyl groups, which allows for the formation of crosslinked, three-dimensional polymer networks. It is widely used in the synthesis of materials for chromatography, solid-phase synthesis, and catalysis. The porosity of DVB-based polymers can be tailored by controlling polymerization conditions, such as the type and amount of porogen (a solvent that creates pores) and the concentration of the crosslinker.[1]







**Trivinylbenzene**, with its three vinyl groups, is a trifunctional monomer.[2] This higher functionality offers the potential for a significantly higher crosslink density compared to DVB.[2] This can lead to the formation of more rigid and potentially more porous polymer networks. However, the high reactivity of TVB can also lead to rapid, uncontrolled polymerization and gelation, making the synthesis of well-defined porous materials more challenging.[3]

The creation of porosity in both TVB and DVB polymers is typically achieved through a process called polymerization-induced phase separation.[4] During polymerization in the presence of a porogen, the growing polymer network becomes insoluble and phase-separates, creating a solid matrix with voids filled by the porogen. Subsequent removal of the porogen leaves a permanent porous structure.[4] The nature of this porosity—microporous (pore size < 2 nm), mesoporous (2–50 nm), or macroporous (> 50 nm)—is heavily influenced by the interplay between the monomer, crosslinker, and porogen.[4]

## **Comparative Porosity Data**

The following table summarizes representative quantitative data for the porosity of polymers based on divinylbenzene. Due to a lack of available direct comparative studies, quantitative data for **trivinylbenzene**-based polymers is not presented side-by-side. However, based on theoretical principles and qualitative descriptions, polymers derived from TVB are expected to have the potential for very high surface areas and complex pore structures due to their higher degree of crosslinking.[4][5]



Polymer System	Monomer (s)	Porogen( s)	Specific Surface Area (BET) (m²/g)	Pore Volume (cm³/g)	Average Pore Size (nm)	Referenc e(s)
Macroporo us Poly(DVB)	Divinylbenz ene	Toluene	~650	Not Reported	Microporou s	[6]
Macroporo us Poly(DVB)	Divinylbenz ene	Oligomeric porogens	~15-50	Not Reported	Macroporo us	[6]
Styrene- DVB Copolymer	Styrene, Divinylbenz ene	Toluene/Cy clohexanol	Not Reported	0.355	~101	[1][7]
DVB-co- TEVS	Divinylbenz ene, Triethoxyvi nylsilane	Not specified	316 - 521	Not Reported	Not Reported	[8]
Hyper- crosslinked Poly(DVB)	Divinylbenz ene	External crosslinker	up to 931	Not Reported	Microporou s	[1]
Hyper- crosslinked Poly(DVB)	Low- crosslinked Poly(DVB)	4,4'- bis(chloro methyl)bip henyl	1231	1.99	Micro/mes oporous	[9]

## **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the synthesis and characterization of porous polymers from TVB and DVB.



# Synthesis of Porous Polymer Beads via Suspension Polymerization

This method is widely applicable for both TVB and DVB to create porous polymer beads.

#### Materials:

- Monomer (Divinylbenzene or Trivinylbenzene)
- Co-monomer (e.g., Styrene, optional)
- Porogen (e.g., toluene, n-heptane, long-chain alcohols, or mixtures thereof)
- Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)
- Suspending agent/stabilizer (e.g., polyvinyl alcohol, PVA)
- Deionized water

#### Procedure:

- Aqueous Phase Preparation: In a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the suspending agent (e.g., 1 wt% PVA) in deionized water.
- Organic Phase Preparation: In a separate vessel, dissolve the initiator in the monomer (and co-monomer, if used) and the porogen.
- Suspension and Polymerization: Add the organic phase to the aqueous phase with vigorous stirring to form a stable suspension of droplets. Heat the mixture to the desired polymerization temperature (typically 70-90°C) under a nitrogen atmosphere and maintain for several hours (e.g., 8-24 hours) to ensure complete polymerization.
- Work-up: After cooling, the polymer beads are collected by filtration, washed extensively with hot water to remove the suspending agent, and then with a good solvent (e.g., methanol, acetone) to extract the porogen.
- Drying: The purified beads are dried in an oven, often under vacuum, until a constant weight is achieved.[4]



## Synthesis of Hyper-crosslinked Polymers via Friedel-Crafts Alkylation

This "knitting" method is used to create highly microporous polymers with large surface areas.

#### Materials:

- Pre-formed lightly crosslinked polymer beads (e.g., styrene-DVB copolymer) or a monomer like TVB
- External crosslinker (e.g., dichloromethane, dichloroxylene)
- Lewis acid catalyst (e.g., anhydrous ferric chloride, FeCl<sub>3</sub>)
- Swelling solvent (e.g., 1,2-dichloroethane)

#### Procedure:

- Swelling: The precursor polymer is swollen in the solvent within a reaction vessel under an inert atmosphere.
- Catalyst Addition: The Friedel-Crafts catalyst is added to the swollen polymer suspension.
- Crosslinking Reaction: The external crosslinker is added, and the reaction is carried out at an elevated temperature (e.g., 80°C) for an extended period (e.g., 18-24 hours). This creates extensive crosslinking between the aromatic rings of the polymer chains.
- Purification: The resulting hyper-crosslinked polymer is washed with solvents like methanol to remove the catalyst and any residual reactants.
- Drying: The final product is dried under vacuum.[5]

### **Porosity Characterization**

Nitrogen Adsorption-Desorption Analysis (BET Method): This is the most common technique for determining the specific surface area and pore size distribution of porous materials.



- Degassing: A sample of the dry polymer is degassed under vacuum at an elevated temperature to remove any adsorbed moisture and other contaminants from the surface.
- Analysis: The sample is then cooled to liquid nitrogen temperature (77 K), and nitrogen gas
  is incrementally introduced. The amount of adsorbed nitrogen at various relative pressures is
  measured.
- Data Interpretation: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption
  data to calculate the specific surface area. The pore size distribution and pore volume are
  often determined from the desorption branch of the isotherm using methods like the BarrettJoyner-Halenda (BJH) analysis.[10]

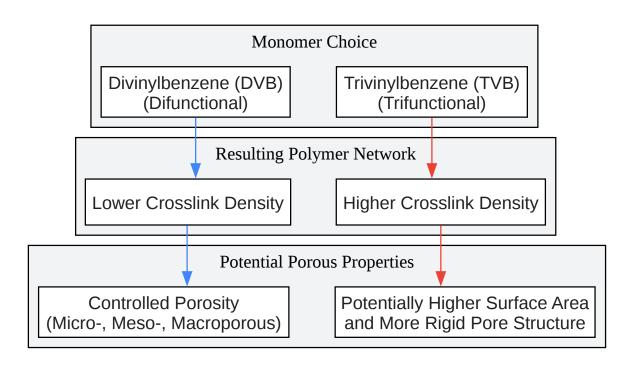
Mercury Intrusion Porosimetry: This technique is particularly useful for characterizing macroporosity.

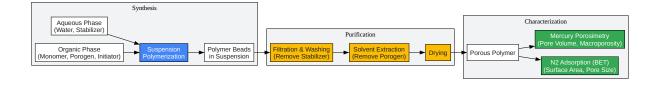
- Sample Preparation: A known amount of the porous polymer is placed in a sample holder (penetrometer).
- Analysis: The sample holder is filled with mercury. Pressure is applied incrementally, forcing the mercury into the pores of the material. The volume of mercury intruded at each pressure is recorded.
- Data Interpretation: The Washburn equation is used to relate the applied pressure to the pore diameter, allowing for the determination of the pore size distribution and total pore volume.[7]

## **Visualizations**

The following diagrams illustrate the conceptual relationship between the monomer functionality and the resulting polymer network, as well as a typical experimental workflow.







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